REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[C:7]1([CH3:17])[CH:12]=CC(S(O)(=O)=O)=C[CH:8]=1>C(O)C(C)C>[C:1]([CH2:3][C:4]([O:6][CH2:8][CH:7]([CH3:17])[CH3:12])=[O:5])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the water/isobutanol azeotrope was removed completely
|
Type
|
CUSTOM
|
Details
|
of withdrawn to recycled material of 11:99
|
Type
|
CUSTOM
|
Details
|
to give a transition temperature of 67° C.
|
Type
|
CUSTOM
|
Details
|
temperature of 88° C.
|
Type
|
DISTILLATION
|
Details
|
Excess isobutanol was distilled off
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 529 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |